molecular formula C12H17N3O B12518516 N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide CAS No. 652154-44-4

N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide

Cat. No.: B12518516
CAS No.: 652154-44-4
M. Wt: 219.28 g/mol
InChI Key: XGJUNUSINHLZQP-UHFFFAOYSA-N
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Description

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a chemical compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a benzyl group, a dimethylcarbamoyl group, and a methylmethanimidamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves the reaction of benzylamine with dimethylcarbamoyl chloride and methyl isocyanide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is used in various scientific research applications including:

Mechanism of Action

The mechanism of action of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects depending on the target. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methylethanolamine
  • N-Benzyl-N-methylurea
  • N-Benzyl-N-methylcarbamate

Uniqueness

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is unique due to its specific combination of functional groups which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits different reactivity patterns in chemical reactions .

Conclusion

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it valuable in chemistry, biology, medicine, and industry.

Properties

CAS No.

652154-44-4

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-(benzyliminomethyl)-1,3,3-trimethylurea

InChI

InChI=1S/C12H17N3O/c1-14(2)12(16)15(3)10-13-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

XGJUNUSINHLZQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C=NCC1=CC=CC=C1

Origin of Product

United States

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